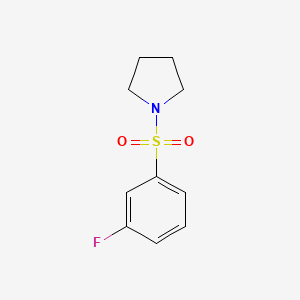

1-(3-Fluorophenyl)sulfonylpyrrolidine

Description

Significance of Sulfonamide and Pyrrolidine (B122466) Scaffolds in Molecular Design

The molecular architecture of 1-(3-Fluorophenyl)sulfonylpyrrolidine is built upon two highly significant scaffolds in medicinal chemistry: sulfonamide and pyrrolidine. The sulfonamide group (-SO₂NH₂) has been a cornerstone in drug discovery since the advent of sulfa drugs, the first class of widely effective antimicrobial agents. ajchem-b.com This functional group is a key structural feature in a multitude of FDA-approved drugs targeting a wide array of diseases, including viral infections, cancer, and inflammatory conditions. researchgate.netnih.gov The versatility of the sulfonamide scaffold lies in its ability to act as a building block in the synthesis of various pharmaceuticals and its capacity to engage in crucial molecular interactions, such as inhibiting enzymes like carbonic anhydrase. ajchem-b.comnih.gov

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another privileged scaffold in drug discovery. researchgate.net Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is critical for optimizing a molecule's interaction with its biological target. researchgate.net This ring system is present in numerous biologically active compounds and approved drugs, contributing to a wide range of therapeutic effects, including antibacterial, antiviral, antitumoral, and anti-inflammatory activities. frontiersin.org The stereochemistry of the pyrrolidine ring is a key feature, as different spatial orientations of its substituents can lead to distinct biological profiles by altering the binding mode to target proteins. researchgate.net

The combination of these two scaffolds in one molecule creates a framework with significant potential for developing novel bioactive compounds.

Strategic Integration of Fluorine in Bioactive Molecules

The inclusion of a fluorine atom on the phenyl ring of this compound is a deliberate and strategic choice in molecular design. The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. bohrium.com Fluorine's unique properties, such as its small atomic size and high electronegativity, can profoundly influence a molecule's physicochemical and pharmacokinetic characteristics. nih.gov

| Property Modified | Effect of Fluorine | Therapeutic Implication |

|---|---|---|

| Metabolic Stability | Blocks metabolically labile sites due to the high strength of the C-F bond. bohrium.comresearchgate.net | Increased drug half-life and improved bioavailability. researchgate.net |

| Lipophilicity | Generally increases lipophilicity, affecting hydrophobic interactions. benthamscience.comnih.gov | Enhanced membrane permeability and binding to protein targets. nih.gov |

| Acidity/Basicity (pKa) | Increases the acidity of nearby functional groups through inductive effects. bohrium.comnih.gov | Altered bioavailability and receptor binding affinity. nih.gov |

| Binding Affinity | Can enhance interactions with target proteins through electrostatic and hydrogen-bond interactions. bohrium.combenthamscience.com | Increased potency and selectivity of the drug. nih.gov |

| Molecular Conformation | Can alter the preferred conformation of a molecule due to its size and electronegativity. bohrium.com | Improved fit within the binding site of a biological target. |

Overview of Research Trajectories for Related Fluorophenylsulfonylpyrrolidine Derivatives

Research into compounds structurally related to this compound provides insight into the potential applications and research directions for this class of molecules. For instance, the isomeric compound 1-(4-Fluorophenyl)sulfonylpyrrolidine has been noted for its applications in life sciences and pharmaceutical research, serving as a potential lead compound or an intermediate in the synthesis of drugs for specific biological pathways. ontosight.ai Similarly, the chlorinated analog, 1-(3-Chlorophenyl)sulfonylpyrrolidine, is utilized in medicinal chemistry as a building block for synthesizing molecules that target specific enzymes or receptors. evitachem.com

The general research trajectory for such derivatives involves their use as intermediates in the synthesis of more complex molecules. evitachem.com The synthesis of these compounds typically involves the reaction of a substituted phenylsulfonyl chloride with pyrrolidine. evitachem.com The resulting sulfonamide can then be further modified. Research in this area often focuses on creating libraries of related compounds to explore structure-activity relationships (SAR), where variations in the substitution pattern on the phenyl ring or modifications to the pyrrolidine ring are systematically studied to optimize biological activity against a particular target. The synthesis of various substituted phenyl thiazolidinone sulfonyl derivatives for antimicrobial and antiviral screening is an example of this approach. nih.gov

| Derivative | Noted Research Applications |

|---|---|

| 1-(4-Fluorophenyl)sulfonylpyrrolidine | Used as a potential lead compound or intermediate in pharmaceutical research. ontosight.ai |

| 1-(3-Chlorophenyl)sulfonylpyrrolidine | Serves as a building block for synthesizing pharmaceuticals targeting specific enzymes or receptors. evitachem.com |

| General Phenylsulfonyl Derivatives | Act as intermediates in the synthesis of complex organic molecules and are used in studies of enzyme inhibition and receptor binding. evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2S/c11-9-4-3-5-10(8-9)15(13,14)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOFMTFZZNFBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358367 | |

| Record name | 1-(3-fluorophenyl)sulfonylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670272-02-3 | |

| Record name | 1-(3-fluorophenyl)sulfonylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Fluorophenyl Sulfonylpyrrolidine

Retrosynthetic Analysis and Key Disconnection Strategies for the Sulfonylpyrrolidine Core

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inslideshare.netslideshare.netamazonaws.com For 1-(3-Fluorophenyl)sulfonylpyrrolidine, the most logical disconnection occurs at the sulfur-nitrogen bond of the sulfonamide functional group. This C-N bond disconnection is a common and effective strategy for sulfonamides.

This primary disconnection points to two key synthons: a pyrrolidinyl anion (or its synthetic equivalent, pyrrolidine) and a 3-fluorophenylsulfonyl cation (or its equivalent, 3-fluorobenzenesulfonyl chloride). This approach simplifies the synthesis to a straightforward coupling reaction between two readily accessible building blocks.

A secondary disconnection strategy could involve the C-S bond, leading to a 3-fluorophenyl anion synthon and a sulfonylated pyrrolidine (B122466) cation synthon. However, the former approach is generally more practical and widely employed due to the commercial availability and reactivity of sulfonyl chlorides and amines.

Established Synthetic Routes to Sulfonylpyrrolidines

The synthesis of the sulfonylpyrrolidine core can be achieved through various established methods, primarily involving the formation of the pyrrolidine ring followed by sulfonylation, or the direct use of a pre-formed pyrrolidine ring.

Cycloaddition Reactions in Pyrrolidine Synthesis

Cycloaddition reactions are a cornerstone of heterocyclic chemistry, providing efficient pathways to construct the pyrrolidine ring. researchgate.net One of the most prominent methods is the [3+2] cycloaddition reaction. This can involve the reaction of an aziridine (B145994) with an alkene, catalyzed by a Lewis acid such as Sc(OTf)₃, to yield the pyrrolidine derivative with high regioselectivity. researchgate.net Manganese porphyrin catalysts have also been shown to facilitate formal [3+2] cycloadditions between aziridines and alkenes. researchgate.netorganic-chemistry.org

Another powerful cycloaddition strategy is the 1,3-dipolar cycloaddition of nitrones with alkenes, which can be mediated by high pressure to produce isoxazolidines that can be subsequently converted to pyrrolidines.

Functional Group Interconversions and Derivatization

Functional group interconversion (FGI) is a critical tool in organic synthesis, allowing for the transformation of one functional group into another. ub.eduvanderbilt.edu In the context of sulfonylpyrrolidine synthesis, a common route involves the initial synthesis of a pyrrolidine ring, which is then derivatized.

The most direct method for the synthesis of this compound involves the reaction of pyrrolidine with 3-fluorobenzenesulfonyl chloride. This is a classic nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. evitachem.com

A similar approach has been described for the synthesis of 1-(3-Chlorophenyl)sulfonylpyrrolidine, highlighting the general applicability of this method. evitachem.com

| Reactants | Reagents | Solvent | Conditions | Product |

| Pyrrolidine, 3-Chlorobenzenesulfonyl chloride | Triethylamine | Dichloromethane | Low temperature | 1-(3-Chlorophenyl)sulfonylpyrrolidine |

This table illustrates a typical reaction setup for the synthesis of a halosubstituted phenylsulfonylpyrrolidine, which is directly analogous to the synthesis of the 3-fluoro derivative.

Specific Approaches for Introducing the 3-Fluorophenyl Moiety

The introduction of the 3-fluorophenyl group is most commonly achieved by using a pre-functionalized starting material, namely 3-fluorobenzenesulfonyl chloride. This reagent is commercially available and provides a direct and efficient route to the final product.

Another less common approach could involve the synthesis of the sulfonylpyrrolidine core first, followed by a late-stage fluorination of an aryl group already attached to the sulfonyl moiety. However, this method is often hampered by issues of regioselectivity and the harsh conditions required for aromatic fluorination.

Stereochemical Control and Asymmetric Synthesis Considerations

For substituted pyrrolidines, controlling the stereochemistry is a critical aspect of the synthesis, particularly for applications in medicinal chemistry and catalysis. nih.govnih.govmdpi.com Asymmetric synthesis of chiral pyrrolidines can be achieved through several strategies.

One approach is the use of a chiral pool, starting from naturally occurring chiral molecules like proline or pyroglutamic acid. nih.gov These starting materials can be elaborated into more complex chiral pyrrolidine derivatives.

Another powerful method is asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity in the formation of the pyrrolidine ring. whiterose.ac.ukresearchgate.net For instance, organocatalysts derived from proline have been extensively used in asymmetric aldol (B89426) and Michael reactions to construct chiral pyrrolidine scaffolds. nih.govmdpi.com Asymmetric lithiation of N-Boc-pyrrolidine using a chiral ligand like (-)-sparteine, followed by quenching with an electrophile, can also provide enantioenriched pyrrolidines. nih.govwhiterose.ac.uk

In the context of this compound, if the pyrrolidine ring itself is chiral (e.g., substituted at the 2- or 3-position), the sulfonylation step with 3-fluorobenzenesulfonyl chloride would typically proceed with retention of stereochemistry at the chiral centers of the pyrrolidine.

Catalytic Systems and Reaction Optimization in Sulfonylpyrrolidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and better selectivity. In the synthesis of sulfonylpyrrolidines, various catalytic systems can be employed.

For the formation of the pyrrolidine ring via cycloaddition, Lewis acids like scandium triflate (Sc(OTf)₃) are effective catalysts. researchgate.net Transition metal catalysts, such as those based on rhodium or palladium, can be used for hydroamination reactions to form the pyrrolidine ring. organic-chemistry.org

In the synthesis of N-sulfonyl pyrrolidine-2,5-diones, Dawson-type heteropolyacids have been used as efficient catalysts for the condensation step. researchgate.net While this is for a dione (B5365651) derivative, the principle of using solid acid catalysts can be relevant for other related syntheses.

Reaction optimization is crucial to maximize yield and purity. For the sulfonylation of pyrrolidine, key parameters to optimize include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants. A study on the synthesis of N-sulfonyl pyrrolidine-2,5-diones investigated various solvents and catalyst loadings to find the optimal conditions. researchgate.net

| Entry | Solvent | Catalyst (mol%) | Time (min) / Conversion (%) |

| 1 | CHCl₃ | H₆P₂W₁₈O₆₂ (2) | 60 / 58 |

| 2 | Toluene | H₆P₂W₁₈O₆₂ (2) | 60 / 75 |

| 3 | CH₃CN | H₆P₂W₁₈O₆₂ (2) | 60 / 90 |

| 4 | CH₃CN | H₆P₂W₁₈O₆₂ (1.5) | 60 / 85 |

| 5 | CH₃CN | H₆P₂W₁₈O₆₂ (1) | 60 / 73 |

This interactive data table, adapted from a study on a related compound, demonstrates the impact of solvent and catalyst loading on reaction efficiency, highlighting the importance of optimization. researchgate.net

Advanced Synthetic Transformations Applicable to Analogues

The 1-(arylsulfonyl)pyrrolidine scaffold serves as a versatile template for further chemical modifications. Modern synthetic chemistry offers a powerful toolkit for the late-stage functionalization of such analogues, enabling the generation of diverse molecular libraries for various research applications, including drug discovery. These advanced transformations can be broadly categorized into modifications of the aromatic ring and functionalization of the aliphatic pyrrolidine moiety.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For analogues of this compound that incorporate more reactive handles, such as bromine or iodine atoms, on the phenyl ring, a variety of transformations can be envisioned.

Suzuki-Miyaura Coupling: This reaction enables the introduction of new aryl, heteroaryl, or vinyl groups. An analogue, such as 1-((3-bromo-5-fluorophenyl)sulfonyl)pyrrolidine, could be coupled with a wide range of boronic acids or their derivatives in the presence of a palladium catalyst and a base to afford biaryl or vinyl-substituted sulfonamides.

Stille Coupling: Similar to the Suzuki coupling, the Stille reaction utilizes organostannanes as coupling partners. This method is known for its mild reaction conditions and tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. An appropriately halogenated arylsulfonylpyrrolidine analogue could be coupled with a variety of primary or secondary amines, anilines, or even amides to introduce new nitrogen-containing substituents on the aromatic ring.

The general scheme for these transformations is presented below:

| Reaction Name | Reactants | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | Aryl-Br + R-B(OH)₂ | Pd catalyst, Base | Aryl-R |

| Stille Coupling | Aryl-Br + R-Sn(Bu)₃ | Pd catalyst | Aryl-R |

| Buchwald-Hartwig Amination | Aryl-Br + R₂NH | Pd catalyst, Base | Aryl-NR₂ |

These reactions are instrumental in building molecular complexity and are widely used in medicinal chemistry to explore structure-activity relationships.

C-H Activation and Functionalization

Direct C-H activation has emerged as a highly attractive strategy for molecular diversification, as it allows for the modification of C-H bonds without the need for pre-installed functional groups. researchgate.net The sulfonamide group itself can act as a directing group, facilitating regioselective functionalization of the aromatic ring, typically at the ortho position.

Ortho-C-H Arylation and Alkylation: Utilizing transition metal catalysts, such as rhodium or ruthenium, the C-H bonds ortho to the sulfonyl group can be activated and coupled with various partners. For instance, olefination, arylation, and alkylation can be achieved, leading to the introduction of diverse substituents at the C-2 and C-6 positions of the phenyl ring. researchgate.net

Late-Stage Diversification: The concept of late-stage functionalization (LSF) is particularly pertinent in the context of drug discovery, as it allows for the rapid generation of analogues from a common advanced intermediate. wikipedia.orgnih.gov C-H activation methodologies are a prime example of LSF, enabling the modification of complex sulfonamide-containing molecules at a late stage of the synthetic sequence. researchgate.net

A summary of representative C-H functionalization reactions is provided in the table below:

| Transformation | Catalyst/Reagents | Position of Functionalization |

| Olefination | Rh(III) catalyst, Alkene | Ortho to sulfonyl group |

| Arylation | Ru(II) catalyst, Aryl halide | Ortho to sulfonyl group |

| Alkylation | Ru(II) catalyst, Alkyl halide | Ortho to sulfonyl group |

Photocatalytic and Radical-Mediated Transformations

The use of photoredox catalysis has opened up new avenues for the functionalization of organic molecules under mild conditions. For sulfonamides, this approach can be used to generate sulfonyl radical intermediates, which can then participate in a variety of transformations.

Hydrosulfonylation of Alkenes: Through a photocatalytic process, the N-S bond of a sulfonamide can be cleaved to generate a sulfonyl radical. This radical can then add to an alkene, leading to the formation of a new carbon-sulfur bond and ultimately a sulfone product after subsequent reaction steps. This method allows for the conversion of the sulfonamide functional group into a sulfone, expanding the chemical space accessible from this scaffold. nih.gov

These advanced synthetic transformations underscore the versatility of the 1-(arylsulfonyl)pyrrolidine core structure. The ability to selectively modify both the aromatic and aliphatic portions of the molecule through modern catalytic methods provides a robust platform for the generation of novel and complex chemical entities.

Advanced Structural Characterization and Conformational Analysis

Conformational Preferences and Dynamics of the Sulfonylpyrrolidine Scaffold in Solution and Solid StatesInformation regarding the specific conformational preferences and dynamic behavior of the sulfonylpyrrolidine scaffold in 1-(3-Fluorophenyl)sulfonylpyrrolidine is not available. Such an analysis would typically rely on solution-state NMR studies (e.g., NOESY) or computational modeling, which have not been reported for this compound.

Due to the lack of specific data for "this compound," it is not possible to generate the requested in-depth scientific article. Further experimental research would be required to characterize this compound and provide the necessary data for a comprehensive structural and conformational analysis.

Computational Chemistry and Theoretical Investigations of 1 3 Fluorophenyl Sulfonylpyrrolidine

Quantum Mechanical Studies (e.g., Density Functional Theory Applications)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry for studying the electronic properties of molecules. nih.govyoutube.com DFT calculations can determine the ground-state electronic structure, offering a basis for understanding molecular stability, reactivity, and spectroscopic properties. For 1-(3-fluorophenyl)sulfonylpyrrolidine, DFT would be employed to optimize the molecular geometry to its lowest energy state and to calculate a variety of electronic descriptors. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This table presents representative data that would be obtained from a DFT calculation, illustrating the typical values for this class of molecule.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| Energy of HOMO (EHOMO) | -7.25 | Indicates electron-donating capability. |

| Energy of LUMO (ELUMO) | -1.15 | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap (ΔE) | 6.10 | Suggests high kinetic stability. |

| Ionization Potential (I ≈ -EHOMO) | 7.25 | Energy required to remove an electron. |

| Electron Affinity (A ≈ -ELUMO) | 1.15 | Energy released upon adding an electron. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. rsc.org It is an invaluable tool for predicting how a molecule will interact with other charged or polar species, identifying sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) correspond to areas rich in electrons, such as those around lone pairs on oxygen or nitrogen atoms, and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the two oxygen atoms of the sulfonyl group, making them primary sites for interactions with hydrogen bond donors or cations. A less intense negative region would be associated with the fluorine atom. The hydrogen atoms on the pyrrolidine (B122466) ring and the phenyl ring would exhibit positive electrostatic potential, with the hydrogens on the carbons adjacent to the sulfonyl group being the most positive and thus most susceptible to interaction with nucleophiles. dntb.gov.uaresearchgate.net This analysis is crucial for understanding non-covalent interactions, which are central to drug-receptor binding. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum mechanics describes the electronic structure of a single, optimized geometry, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. peerj.com By solving Newton's equations of motion for a system, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility, preferred shapes, and the stability of different conformers. researchgate.net

Theoretical Reaction Pathways and Transition State Analysis Relevant to Synthesis

Computational chemistry can also be used to model chemical reactions, providing a detailed understanding of reaction mechanisms. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. researchgate.net For this compound, this would involve reacting 3-fluorophenylsulfonyl chloride with pyrrolidine.

Theoretical calculations can map the entire reaction pathway, from reactants to products, via the transition state. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, which is directly related to the reaction rate. This analysis can help optimize reaction conditions or explain observed product distributions. For the synthesis of this compound, DFT calculations could model the nucleophilic attack of the pyrrolidine nitrogen on the sulfur atom of the sulfonyl chloride, followed by the departure of the chloride leaving group, to elucidate the precise mechanism and energetics of the S-N bond formation. rsc.orgnih.gov

Ligand-Target Interaction Modeling (Molecular Docking and Dynamics Simulations) for Potential Biological Targets

Many aryl sulfonamide derivatives are known to be biologically active, often by inhibiting specific enzymes. nih.govqub.ac.uk Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. qub.ac.uk This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the molecular basis of their interaction. nih.gov

To investigate the potential biological targets of this compound, molecular docking studies could be performed against various enzymes where sulfonamides are known inhibitors, such as carbonic anhydrases or certain kinases. The docking algorithm would place the molecule into the active site of the protein in numerous possible conformations and score them based on binding affinity. A successful docking pose would likely show key interactions, such as hydrogen bonds between the sulfonyl oxygens and amino acid residues in the protein's active site. researchgate.net The fluorophenyl and pyrrolidine groups would likely engage in hydrophobic or van der Waals interactions. nih.gov

Following docking, MD simulations of the ligand-protein complex can be run to assess the stability of the predicted binding pose and to refine the interaction energies. peerj.com These simulations provide a more dynamic and realistic picture of the binding event, confirming whether the key interactions identified in docking are maintained over time.

Table 2: Representative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table illustrates the type of data generated from a molecular docking and MD simulation study, including binding energy and key interacting residues.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Key Hydrogen Bond Interactions | Sulfonyl Oxygen 1 with Lysine-72 backbone NH |

| Sulfonyl Oxygen 2 with Aspartate-184 side chain COOH | |

| Fluorine with Serine-120 side chain OH | |

| Hydrophobic Interactions | Phenyl ring with Leucine-135; Pyrrolidine ring with Valine-57 |

| Binding Pose Stability (MD Simulation) | Stable over 100 ns simulation; RMSD of ligand < 2.0 Å |

Structure Activity Relationship Sar and Structure Property Relationship Spr Theoretical Frameworks

Principles of Qualitative Structure-Activity Relationships for Sulfonylpyrrolidine Derivatives

Qualitative Structure-Activity Relationships (SAR) for sulfonylpyrrolidine derivatives focus on identifying key structural features and functional groups that influence their biological activity. By systematically modifying the core structure, researchers can deduce which parts of the molecule are essential for its function. For the general class of aryl sulfonylpyrrolidines, SAR studies often revolve around modifications to both the aromatic ring and the pyrrolidine (B122466) moiety.

The aryl group , in this case, a 3-fluorophenyl ring, is a critical determinant of activity. The nature, position, and number of substituents on this ring can significantly impact interactions with biological targets. Key considerations include:

Steric Factors : The size of the substituent on the phenyl ring can influence how the molecule fits into a binding pocket. A fluorine atom is relatively small, often acting as a bioisostere for a hydrogen atom, but its presence can still lead to specific steric interactions that may be favorable or unfavorable for binding.

The sulfonylpyrrolidine moiety also plays a vital role in determining the biological activity.

Sulfonamide Linker : The sulfonamide group is a key structural feature in many biologically active compounds. It can act as a hydrogen bond donor and acceptor, which is often crucial for anchoring the molecule to its biological target. nih.gov

Pyrrolidine Ring : This saturated heterocyclic ring provides a three-dimensional structure that can be important for orienting the aryl group correctly for target interaction. Substitutions on the pyrrolidine ring can influence both the conformation of the molecule and its interaction with the target. Docking studies on pyrrolidine derivatives have shown that hydrogen bonding and electrostatic factors are major contributors to their inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Related Analogues

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

The first step in developing a QSAR model is the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. nih.gov For fluorinated sulfonylpyrrolidines, a range of descriptors would be considered to capture the key structural features influencing their activity. protoqsar.com These descriptors can be broadly categorized as follows:

Electronic Descriptors : These quantify the electronic properties of the molecule. For fluorinated compounds, descriptors related to electronegativity and charge distribution are particularly important. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity, and dipole moment. ucsb.edu

Steric Descriptors : These describe the size and shape of the molecule. Molar refractivity and van der Waals volume are common steric descriptors.

Hydrophobic Descriptors : These relate to the lipophilicity of the molecule. The octanol-water partition coefficient (logP) is the most widely used hydrophobic descriptor.

Topological Descriptors : These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

Quantum Chemical Descriptors : These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure of the molecule. For sulfonamide derivatives, descriptors such as electrophilicity and SCF (Self-Consistent Field) energy have been used in QSAR studies. ekb.eg

A QSAR study on sulfur-containing thiourea (B124793) and sulfonamide derivatives identified several key predictors for anticancer activity, including mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient. nih.gov

Table 1: Examples of Molecular Descriptors for QSAR of Fluorinated Sulfonylpyrrolidines

| Descriptor Category | Specific Descriptor | Property Represented |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability | |

| Dipole Moment | Polarity and charge distribution | |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| van der Waals Volume | Molecular size | |

| Hydrophobic | logP | Lipophilicity |

| Topological | Connectivity Indices | Molecular shape and branching |

| Quantum Chemical | Electrophilicity Index | Susceptibility to nucleophilic attack |

A crucial aspect of QSAR modeling is rigorous statistical validation to ensure the robustness and predictive ability of the model. Several statistical parameters are used for this purpose:

Coefficient of Determination (R²) : This measures the goodness of fit of the model, indicating the proportion of variance in the biological activity that is explained by the descriptors.

Cross-validated Coefficient of Determination (q²) : This is a more stringent test of the model's predictive power, typically calculated using the leave-one-out (LOO) method. A high q² value (generally > 0.5) is indicative of a good predictive model.

External Validation : The model's predictive ability is further assessed using an external test set of compounds that were not used in the model development. The predictive R² (R²_pred) is calculated for this set.

QSAR models for enzyme inhibitors are often validated using these metrics. frontiersin.org For instance, a 3D-QSAR model for pyrrolidine derivatives as neuraminidase inhibitors reported R² values from 0.731 to 0.830 and q² values from 0.560 to 0.611, indicating good predictive capability. nih.gov Similarly, QSAR models for HMG-CoA reductase inhibitors were considered robust with R² ≥ 0.70. nih.gov

Table 2: Statistical Parameters for QSAR Model Validation

| Statistical Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination for the training set. | > 0.6 |

| q² | Cross-validated coefficient of determination. | > 0.5 |

| R²_pred | Predictive R² for the external test set. | > 0.5 |

| RMSE | Root Mean Square Error. | As low as possible |

Theoretical Exploration of Structural Modifications and Their Impact on Molecular Function

Computational methods, such as molecular docking and molecular dynamics simulations, provide a theoretical framework for exploring how structural modifications to fluorophenylsulfonylpyrrolidine analogs can impact their molecular function. These techniques allow for the visualization of binding modes and the prediction of binding affinities.

Molecular docking studies can predict the preferred orientation of a ligand when bound to a target protein. For sulfonyl- and pyrrolidine-based derivatives, docking has been used to identify key interactions with amino acid residues in the binding site, such as hydrogen bonds and hydrophobic interactions. researchgate.netmdpi.com For example, in a study of pyrrolidine derivatives as neuraminidase inhibitors, docking revealed that specific tryptophan, arginine, and tyrosine residues were crucial for binding. nih.gov

By computationally introducing modifications to the 1-(3-Fluorophenyl)sulfonylpyrrolidine scaffold, such as altering the substitution pattern on the phenyl ring or modifying the pyrrolidine ring, researchers can predict the impact of these changes on binding affinity and selectivity. For instance, computational design of novel fluoro-analogs of other compounds has shown that such modifications can lead to better docking energy scores. nih.gov These theoretical explorations can guide the synthesis of new analogs with improved biological activity.

Allosteric Modulation as a SAR Paradigm for Fluorophenylsulfonylpyrrolidine Analogues

Allosteric modulation represents a sophisticated SAR paradigm where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous agonist. wikipedia.org This binding event induces a conformational change in the receptor, thereby modulating the affinity and/or efficacy of the orthosteric ligand. acs.org Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (silent allosteric modulators, SAMs).

There is growing evidence that sulfonamide-containing compounds can act as allosteric modulators for various receptors. nih.gov For example, rationally designed tricyclic sulfonamides have been identified as novel positive allosteric modulators of glycine (B1666218) receptors. nih.govresearchgate.net This suggests that fluorophenylsulfonylpyrrolidine analogs could potentially function as allosteric modulators.

The SAR for allosteric modulators can be distinct from that of orthosteric ligands. Small changes in the structure of a fluorophenylsulfonylpyrrolidine analog could switch its activity from a PAM to a NAM, or alter its selectivity for different receptor subtypes. The 3-fluorophenylsulfonyl moiety could be involved in establishing key interactions within an allosteric binding pocket, while the pyrrolidine ring could provide the necessary conformational constraint to orient the molecule optimally. Exploring this paradigm could open up new avenues for the therapeutic application of this class of compounds.

Mechanistic Insights into Molecular Interactions and Functional Modulation

Investigations into Protein-Ligand Binding Mechanisms (e.g., GPCR Allosteric Sites)

The interaction of a novel ligand such as 1-(3-Fluorophenyl)sulfonylpyrrolidine with its protein targets is fundamental to its pharmacological effect. For G-protein-coupled receptors (GPCRs), which are a major class of drug targets, ligands can bind to the primary (orthosteric) site where the endogenous ligand binds, or to a secondary (allosteric) site. nih.govnih.gov Allosteric modulators can offer greater specificity and a more nuanced control of receptor activity compared to orthosteric ligands. nih.govresearchgate.net

Determinants of Binding Affinity and Selectivity

The binding affinity of a compound is determined by the sum of intermolecular forces between the ligand and the receptor. For a molecule like this compound, key interactions would likely involve:

Hydrogen Bonding: The sulfonyl group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the pyrrolidine (B122466) ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Aromatic Interactions: The fluorophenyl group can participate in π-stacking or other aromatic interactions.

Halogen Bonding: The fluorine atom may form halogen bonds, which are increasingly recognized for their role in ligand binding.

Selectivity for a specific receptor subtype is achieved when the ligand's structure is complementary to the unique arrangement of amino acids in the binding pocket of that subtype. Computational modeling and structure-activity relationship (SAR) studies are crucial for identifying the structural features that govern both affinity and selectivity. mdpi.com

Cooperativity in Allosteric Modulation with Endogenous Ligands

Allosteric modulators can exhibit cooperativity with endogenous ligands, meaning the binding of one ligand influences the binding of the other. nih.gov This can be positive (enhancing the endogenous ligand's affinity), negative (decreasing it), or neutral. The degree of cooperativity is a key parameter in characterizing allosteric drugs. Functional assays, in which the effect of the allosteric modulator on the concentration-response curve of the endogenous agonist is measured, are used to determine the nature and extent of this cooperativity.

Enzyme Active Site Interaction Models

Should this compound target an enzyme, its mechanism would likely involve interaction with the enzyme's active site or an allosteric site. nih.gov The sulfonyl group is a common feature in many enzyme inhibitors. Computational docking and molecular dynamics simulations can provide models of how the compound might fit into an active site and which residues it interacts with. nih.gov These models are then tested and refined through experimental techniques such as X-ray crystallography of the enzyme-inhibitor complex and site-directed mutagenesis of key amino acid residues.

Modulatory Effects on Ion Channel Gating and Function

Ion channels are another important class of drug targets. nih.govmdpi.com Small molecules can modulate ion channel function in various ways, including blocking the pore, stabilizing an open or closed state, or altering the voltage sensitivity of the channel. frontiersin.orgnih.gov The phenylsulfonylpyrrolidine scaffold could potentially interact with hydrophobic pockets within the transmembrane domains of ion channel proteins. Electrophysiological techniques, such as patch-clamp recording, are essential for studying the effects of a compound on ion channel gating and permeation.

Elucidation of Signaling Pathway Perturbations Induced by the Compound

The binding of a compound to its target protein initiates a cascade of intracellular events known as a signaling pathway. For instance, studies on structurally distinct pyrrolidine derivatives, such as 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine and 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine, have shown that they can inhibit Toll-like receptor (TLR) signaling pathways, which are crucial in the immune response. nih.govnih.gov These compounds were found to inhibit the activation of key transcription factors like NF-κB and IRF3. nih.govnih.gov To determine the effects of this compound on signaling pathways, researchers would employ a variety of cell-based assays, including reporter gene assays, Western blotting to measure protein phosphorylation, and transcriptomic analyses to assess changes in gene expression.

Theoretical Basis of Receptor Activation and Inhibition by Sulfonylpyrrolidine Analogues

The theoretical understanding of how ligands activate or inhibit receptors is grounded in conformational selection and induced-fit models. According to these models, a receptor exists in an ensemble of different conformations, some of which are active and some inactive. Agonists are thought to bind to and stabilize the active conformation, while antagonists bind to and stabilize the inactive conformation.

For sulfonylpyrrolidine analogues, computational approaches like molecular dynamics simulations can be used to explore how the binding of these ligands might influence the conformational landscape of a receptor. nih.govmdpi.compnnl.govrsc.org These studies can help to rationalize the structure-activity relationships observed experimentally and guide the design of new analogues with improved pharmacological properties.

Rational Design and Synthesis of 1 3 Fluorophenyl Sulfonylpyrrolidine Derivatives for Specific Molecular Interactions

Design Principles for Tailored Biological Activity and Selectivity

The rational design of 1-(3-fluorophenyl)sulfonylpyrrolidine derivatives is predicated on a thorough understanding of the contribution of each structural component to molecular recognition and biological function. The core scaffold can be deconstructed into three key elements: the pyrrolidine (B122466) ring, the sulfonyl linker, and the 3-fluorophenyl moiety, each offering distinct opportunities for modification to enhance therapeutic potential.

The pyrrolidine ring , a five-membered saturated heterocycle, is a common feature in many biologically active molecules. nih.gov Its puckered, non-planar conformation allows for the precise spatial arrangement of substituents, which can critically influence binding affinity and selectivity for a biological target. nih.gov The conformational preferences of the pyrrolidine ring, which can adopt C-4 (or Cγ) -exo or -endo envelope forms, can be controlled by the introduction of substituents with specific inductive and stereoelectronic properties. nih.gov

The sulfonyl group acts as a chemically stable and rigid linker, orienting the pyrrolidine and phenyl rings in a defined spatial relationship. As a potent hydrogen bond acceptor, the sulfonyl moiety can engage in crucial interactions with target proteins. nih.gov

A cornerstone of the design process is the iterative cycle of synthesizing focused libraries of analogs, followed by rigorous biological testing. The resulting SAR data provides invaluable insights that guide the subsequent refinement of molecular designs to optimize for the desired biological activity and minimize off-target effects.

Diversification Strategies on the Pyrrolidine Ring System

The pyrrolidine ring serves as a versatile platform for structural diversification aimed at exploring the surrounding chemical space to achieve enhanced interactions with a biological target. Key strategies for modifying this ring system include the introduction of substituents at various positions and, in more advanced approaches, skeletal remodeling.

Substitution on the Pyrrolidine Ring: The introduction of functional groups at the C2, C3, and C4 positions of the pyrrolidine ring is a fundamental strategy to probe for additional binding interactions. The selection of substituents is guided by the goal of introducing diverse steric and electronic features. For example, small alkyl groups can probe for hydrophobic pockets, while polar groups like hydroxyl or amino moieties can form new hydrogen bonds. The stereochemistry of these substituents is critical, as the spatial orientation of a functional group can dictate its ability to engage with specific regions of the target's binding site. Consequently, stereocontrolled synthetic methods are essential for generating meaningful SAR data. For instance, in a series of pyrrolidine sulfonamides, the introduction of fluorophenyl substituents at the 3-position of the pyrrolidine ring was found to improve in vitro potency. nih.gov

Skeletal Remodeling of the Pyrrolidine Ring: More profound modifications involve altering the core structure of the pyrrolidine ring itself. This can include ring expansion to a six-membered piperidine, ring contraction, or the creation of spirocyclic or fused bicyclic systems. nih.gov Such changes can significantly alter the molecule's conformational landscape, potentially leading to novel binding modes and improved pharmacological properties. As an example of accessing functionalized pyrrolidines, a photo-promoted ring contraction of pyridines has been developed. nih.gov

The following interactive table outlines potential diversification strategies for the pyrrolidine ring.

| Modification Strategy | Position(s) | Rationale for Improved Biological Activity | Example Substituents/Modifications |

| Simple Substitution | C2, C3, C4 | Probing for additional binding interactions (hydrophobic, polar, H-bonding). | Methyl, Hydroxyl, Amino, Phenyl |

| Stereospecific Substitution | C3, C4 | Optimizing spatial orientation for enhanced fit in the binding pocket. | (R/S)-hydroxyl, (R/S)-methyl |

| Ring Expansion | - | Accessing different regions of the binding pocket; altering conformational flexibility. | Pyrrolidine to Piperidine |

| Spirocyclization | C2, C3 | Introducing conformational constraint; exploring novel 3D chemical space. | Spirocyclic alkanes or heterocycles |

| Fused Ring Systems | C3-C4 | Restricting conformation; increasing ligand efficiency. | Bicyclic systems |

Modifications of the Fluorophenyl Moiety to Optimize Interactions

The 3-fluorophenyl moiety is a crucial determinant of the molecular interactions of this compound. Strategic modifications to this aromatic ring are therefore a key aspect of optimizing binding affinity, selectivity, and pharmacokinetic properties.

Altering Substitution on the Phenyl Ring: A systematic variation of the substituents on the phenyl ring can be undertaken to fine-tune its properties.

Positional Isomers: Relocating the fluorine atom to the ortho- or para-position can significantly alter the molecule's dipole moment and steric profile, potentially leading to improved binding.

Additional Substituents: The introduction of other small functional groups, such as methyl, chloro, or methoxy (B1213986) groups, can be used to probe for additional hydrophobic or polar interactions within the target's binding site. For example, research on a series of sulfonamides demonstrated that the addition of a bulky, lipophilic substituent at the para-position of the phenyl ring led to a significant enhancement of antibacterial activity. rsc.org

Multiple Fluorination: The use of di- or tri-fluorinated phenyl rings can further enhance binding affinity through favorable fluorine-protein interactions and can also confer increased metabolic stability.

The impact of fluorine substitution on key molecular properties is summarized in the table below.

| Property | Effect of Fluorine Substitution |

| Electronic Nature | Strongly electron-withdrawing, affecting the pKa of nearby functional groups. spu.edu.sy |

| Lipophilicity | Generally increases lipophilicity, which can enhance membrane permeability. spu.edu.sy |

| Metabolic Stability | The C-F bond is highly stable and resistant to metabolic cleavage. spu.edu.sy |

| Binding Interactions | Can participate in hydrogen bonds and dipole-dipole interactions. spu.edu.sy |

Bioisosteric Replacement Strategies for Enhanced Properties

Bioisosteric replacement is a well-established strategy in medicinal chemistry for optimizing the properties of a lead compound. cambridgemedchemconsulting.com This approach involves the substitution of a functional group or moiety with another that possesses similar steric and electronic characteristics. For this compound, bioisosteric replacements can be considered for both the pyrrolidine ring and the fluorophenyl moiety.

Bioisosteres for the Pyrrolidine Ring: The pyrrolidine ring can be replaced by other saturated heterocycles to explore alternative conformational spaces.

Piperidine: A six-membered ring that adopts a chair or boat conformation, offering different vectors for its substituents.

Thiazolidine or Oxazolidine: The incorporation of an additional heteroatom (sulfur or oxygen) can alter the ring's polarity and hydrogen bonding capabilities.

Acyclic Analogs: Replacement of the ring with a flexible alkyl chain can help to ascertain the importance of the cyclic constraint for biological activity.

Bioisosteres for the Fluorophenyl Moiety: The fluorophenyl ring can be substituted with other aromatic or heteroaromatic systems to modulate its properties.

Pyridyl Ring: The nitrogen atom in a pyridine (B92270) ring can act as a hydrogen bond acceptor, potentially improving solubility and target interactions. The position of the nitrogen atom is a critical variable.

Thienyl or Furanyl Ring: These five-membered heteroaromatic rings offer different electronic and steric profiles compared to a phenyl ring.

The table below presents examples of potential bioisosteric replacements and their underlying rationale.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Pyrrolidine | Piperidine | Alter conformational flexibility and substituent vectors. |

| Pyrrolidine | Thiazolidine | Introduce additional heteroatom for altered polarity and H-bonding. |

| 3-Fluorophenyl | 3-Fluoropyridyl | Introduce a hydrogen bond acceptor to improve solubility and target interactions. |

| 3-Fluorophenyl | Thienyl | Alter aromaticity and electronic properties. |

| Fluoro group | Methoxy group | Similar size, but different electronic and hydrogen bonding properties. |

Parallel Synthesis and Combinatorial Chemistry Approaches for Analogue Libraries

To efficiently navigate the vast chemical space and elucidate the structure-activity relationships of this compound derivatives, high-throughput synthetic methodologies like parallel synthesis and combinatorial chemistry are indispensable. uniroma1.it These techniques facilitate the rapid generation of large, focused libraries of analogs for subsequent biological screening.

Parallel Synthesis: This method involves the simultaneous synthesis of a collection of discrete compounds in an array format, such as a 96-well plate. uniroma1.it Each well contains a unique combination of starting materials, allowing for the systematic exploration of various substituents. For a library of this compound analogs, a convergent synthetic strategy could involve the reaction of a diverse set of substituted pyrrolidines with an array of substituted phenylsulfonyl chlorides. High-throughput purification techniques, such as automated flash chromatography or preparative HPLC, are then used to isolate the final products.

Combinatorial Chemistry: For the creation of even larger and more diverse libraries, split-and-pool combinatorial synthesis is a powerful tool. rsc.org In this technique, a solid support, such as resin beads, is divided into portions, with each portion being reacted with a different building block. The portions are then combined, mixed, and re-divided for the subsequent reaction step. This exponential approach allows for the generation of a vast number of unique compounds. Although identifying the active compound from the resulting mixtures requires a deconvolution strategy, this method is highly effective for identifying initial hits in the early phases of drug discovery.

The application of these high-throughput synthetic approaches dramatically accelerates the drug discovery pipeline by enabling a more thorough and rapid exploration of the chemical space surrounding the this compound scaffold.

Emerging Research Avenues and Interdisciplinary Perspectives

Application of Advanced Spectroscopic Techniques for Real-Time Interaction Dynamics

The study of molecular interactions is fundamental to understanding the mechanism of action of any biologically active compound. Advanced spectroscopic techniques are now enabling researchers to observe these interactions in real-time, providing unprecedented insights into binding kinetics and dynamics. For 1-(3-Fluorophenyl)sulfonylpyrrolidine, these methods could elucidate how it interacts with biological targets at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, mimicking physiological conditions. sci-hub.se For this compound, ¹⁹F NMR could be particularly advantageous. The fluorine atom serves as a sensitive probe, with its chemical shift being highly responsive to changes in the local electronic environment upon binding to a target. nih.govrsc.org This allows for the detection and characterization of binding events without the need for isotopic labeling of the protein. acs.org Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify binding and even map the parts of the molecule involved in the interaction.

Mass Spectrometry (MS): Recent advancements in mass spectrometry, particularly native MS and hydrogen/deuterium exchange MS (HDX-MS), allow for the study of non-covalent protein-ligand complexes. researchgate.netnih.gov These techniques can determine the stoichiometry of binding, dissociation constants, and even identify the binding site and conformational changes in the protein upon ligand association. nih.gov Electrospray ionization (ESI) is a gentle ionization method that can transfer intact protein-ligand complexes into the gas phase for analysis. tandfonline.com

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique for monitoring biomolecular interactions. nih.govresearchgate.net It provides quantitative data on association (kₐ) and dissociation (kₑ) rates, which are crucial for understanding the kinetics of a drug-target interaction. researchgate.netresearchgate.net The coupling of SPR with mass spectrometry (SPR-MS) can provide both kinetic and structural information. nih.gov

Fluorescence Spectroscopy: This highly sensitive technique can be used to study drug-protein binding by monitoring changes in intrinsic protein fluorescence (e.g., from tryptophan residues) or by using fluorescently labeled ligands. rsc.orgnih.govgoogle.com Fluorescence anisotropy and Förster Resonance Energy Transfer (FRET) are powerful methods for quantifying binding affinities and conformational changes. rsc.org

| Spectroscopic Technique | Information Obtainable for this compound Interactions | Key Advantages |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Binding affinity (Kᴅ), kinetics (kₒₙ, kₒff), binding site information | Utilizes the intrinsic fluorine atom as a sensitive probe; no need for protein labeling. nih.govacs.org |

| Native Mass Spectrometry | Stoichiometry of binding, relative binding affinities, identification of binding partners | High mass accuracy, ability to study non-covalent complexes. researchgate.netnih.govtandfonline.com |

| Surface Plasmon Resonance (SPR) | Real-time kinetics (kₐ, kₑ), binding affinity (Kᴅ) | Label-free, provides detailed kinetic information. nih.govresearchgate.net |

| Fluorescence Spectroscopy | Binding constants, conformational changes upon binding | High sensitivity, applicable to a wide range of biological systems. rsc.orgnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. tandfonline.comnih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly reducing the time and cost of research and development. nih.govnih.gov

For this compound, AI and ML could be employed in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models that correlate the structural features of sulfonylpyrrolidine derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective analogs.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. researchgate.net By learning from existing libraries of active compounds, these models can propose novel sulfonylpyrrolidine-based structures that are optimized for activity, selectivity, and pharmacokinetic profiles.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its success as a drug. AI-based models can predict these properties with increasing accuracy, allowing for the early identification of candidates with favorable drug-like characteristics. researchgate.net

| AI/ML Application | Potential Impact on this compound Research | Representative AI/ML Techniques |

|---|---|---|

| QSAR Modeling | Prediction of biological activity for novel analogs, guiding lead optimization. | Random Forest, Support Vector Machines, Gradient Boosting. rsc.org |

| Generative Chemistry | Design of novel sulfonylpyrrolidine scaffolds with optimized properties. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). researchgate.net |

| ADMET Prediction | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles. | Deep Neural Networks (DNNs), Graph Convolutional Networks (GCNs). researchgate.net |

| Target Prediction | Identification of potential new biological targets for the compound. | Proteochemometric modeling, Deep Learning-based approaches. |

Exploration of Novel Biological Targets through High-Throughput Computational Screening

High-throughput computational screening (HTCS), also known as virtual screening, is a powerful approach for identifying potential "hits" from large compound libraries against a specific biological target. nih.gov Conversely, reverse docking or target fishing can be used to screen a single compound, like this compound, against a vast database of protein structures to identify potential new biological targets. rsc.org

This in silico approach offers several advantages:

Efficiency: Millions of compounds can be screened against a target, or one compound against thousands of targets, in a fraction of the time and cost of experimental high-throughput screening (HTS). nih.govnih.gov

Drug Repurposing: By identifying new targets for existing or well-characterized compounds, computational screening can open up new therapeutic applications. sci-hub.se

Understanding Polypharmacology: Many drugs interact with multiple targets. Computational screening can help to identify these off-target interactions, which can be responsible for both therapeutic effects and adverse reactions. rsc.org

For this compound, a virtual screening campaign could involve docking the compound into the binding sites of a wide range of proteins to predict its binding affinity. Hits from this screening could then be prioritized for experimental validation, potentially uncovering unexpected therapeutic opportunities. For instance, virtual screening of sulfonamide libraries has been successfully used to identify inhibitors for various targets, including mycobacterial lipoamide (B1675559) dehydrogenase and viral proteases. researchgate.netrsc.org

| Computational Screening Method | Application for this compound | Expected Outcome |

|---|---|---|

| Structure-Based Virtual Screening (Docking) | Screening against a library of known protein structures. | Identification of potential protein targets with favorable binding energies. tandfonline.com |

| Ligand-Based Virtual Screening (Pharmacophore Modeling) | Screening compound libraries for molecules with similar pharmacophoric features. | Discovery of structurally diverse compounds with potentially similar biological activity. nih.gov |

| Reverse Docking/Target Fishing | Screening the compound against a database of biological targets. | A prioritized list of potential new biological targets for experimental validation. rsc.org |

Development of Chemosensors and Molecular Probes Based on the Sulfonylpyrrolidine Scaffold

Chemosensors and molecular probes are molecules designed to detect and report on the presence of specific chemical species or biological events through a measurable signal, often a change in fluorescence. nih.govyoutube.com The sulfonamide group is a versatile functional group that has been incorporated into numerous chemosensors due to its ability to coordinate with metal ions and participate in hydrogen bonding. tandfonline.com

The this compound scaffold could serve as a foundation for developing novel probes for several reasons:

The Sulfonamide Moiety: The sulfonamide nitrogen can be deprotonated, and the oxygen atoms can act as coordination sites for metal ions, leading to changes in the electronic properties of an attached fluorophore. nih.gov

The Fluorophenyl Group: The fluorine atom can be used for ¹⁹F NMR-based sensing or to modulate the electronic properties of a fluorescent reporter group.

The Pyrrolidine (B122466) Ring: This saturated heterocycle provides a rigid scaffold that can be further functionalized to tune the probe's selectivity and photophysical properties.

Sulfonamide-based fluorescent probes have been successfully developed for the detection of various metal ions, including Zn²⁺, as well as anions like fluoride. nih.govresearchgate.net Furthermore, sulfonamide-containing naphthalimides have been synthesized as fluorescent probes for tumor imaging. nih.gov By strategically incorporating a fluorophore into the this compound structure, it may be possible to create novel sensors for specific analytes of biological or environmental interest.

| Probe Type | Potential Application of a this compound-based Probe | Design Principle |

|---|---|---|

| Fluorescent Chemosensor for Metal Ions | Detection of biologically important metal ions like Zn²⁺, Cu²⁺, or Fe³⁺. | The sulfonamide group acts as a binding site, and metal coordination induces a change in fluorescence. nih.gov |

| Anion Sensor | Selective detection of anions such as F⁻ or CN⁻. | The sulfonamide N-H group acts as a hydrogen bond donor, with binding causing a photophysical response. researchgate.net |

| Molecular Probe for Bioimaging | Targeting and imaging specific cellular components or processes. | The sulfonylpyrrolidine scaffold can be linked to a targeting moiety and a fluorophore for cell imaging. nih.gov |

Green Chemistry Approaches and Sustainable Synthetic Methodologies for Related Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound and related compounds, adopting green chemistry approaches is crucial for environmental sustainability and economic viability.

Key areas for green synthetic innovation include:

Use of Sustainable Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents can significantly reduce the environmental impact of a synthesis. researchgate.net

Catalysis: Employing catalytic methods, including biocatalysis and photocatalysis, can lead to more efficient reactions with higher atom economy and reduced waste. rsc.org For instance, photocatalytic methods are emerging for the synthesis of arylsulfonamides that avoid the use of transition metals. rsc.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. durham.ac.uknih.gov This technology is particularly well-suited for multistep syntheses and the handling of hazardous reagents.

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can reduce reaction times and energy consumption. nih.gov

Recent research has focused on developing sustainable methods for sulfonamide synthesis, such as oxidative chlorination in alternative solvents, electrochemical oxidative coupling of amines and thiols, and photocatalytic three-component coupling reactions. rsc.orgrsc.orgsemanticscholar.org Applying these principles to the synthesis of this compound could lead to a more efficient, safer, and environmentally benign manufacturing process.

| Green Chemistry Approach | Application to Sulfonylpyrrolidine Synthesis | Advantages |

|---|---|---|

| Sustainable Solvents | Using water, ethanol, or PEG-400 as the reaction medium. sci-hub.se | Reduced toxicity, lower environmental impact, easier workup. |

| Photocatalysis | Transition-metal-free synthesis of arylsulfonamides. rsc.orgrsc.org | Mild reaction conditions, high functional group tolerance, reduced metal waste. |

| Flow Chemistry | Continuous, multi-step synthesis of the target compound. durham.ac.uknih.gov | Enhanced safety, improved scalability, higher yields, and purity. |

| Electrochemical Synthesis | Oxidative coupling of thiols and amines to form sulfonamides. semanticscholar.org | Avoids the use of chemical oxidants, generates benign byproducts (e.g., H₂). |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.